N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide
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Overview
Description
N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxycyclobutyl ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl derivative, followed by the formation of the cyclobutyl ring and subsequent functionalization to introduce the hydroxy group. The final step involves the coupling of the cyclobutyl intermediate with but-2-ynamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
Comparison: N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide is unique due to its specific structural features, such as the cyclobutyl ring and the but-2-ynamide moiety. These features confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-2-3-13(17)16-12-8-14(18,9-12)10-4-6-11(15)7-5-10/h4-7,12,18H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTJTPWHSLOLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1)(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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